![molecular formula C11H11NOS B13059822 [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol: is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a methanethiol group attached to the oxazole ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The methanethiol group can be introduced through a nucleophilic substitution reaction using a suitable thiolating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: In biological research, [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its structural features may impart activity against specific biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol depends on its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may interact with biological receptors or enzymes, modulating their function. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methylamine: Contains an amine group instead of a thiol group.
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methyl chloride: Features a chloride group instead of a thiol group.
Uniqueness: The presence of the methanethiol group in [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol imparts unique reactivity compared to its analogs Thiol groups are known for their nucleophilicity and ability to form disulfide bonds, which can be exploited in various chemical and biological applications
Propiedades
Fórmula molecular |
C11H11NOS |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-6-10(7-14)12-13-11/h2-6,14H,7H2,1H3 |
Clave InChI |
WAGSLJYDJSMXNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NO2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


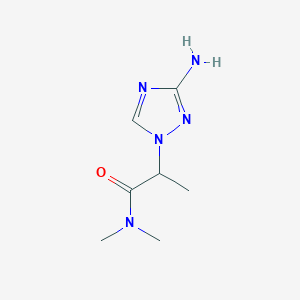
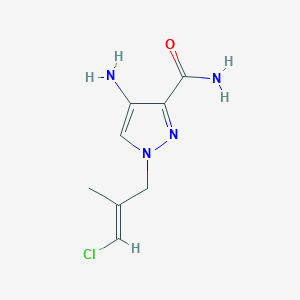


![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
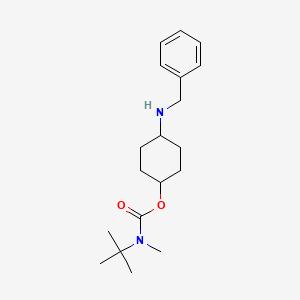

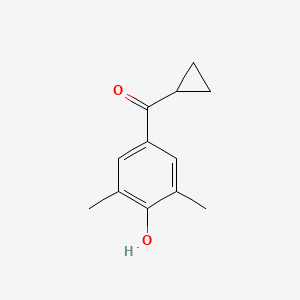
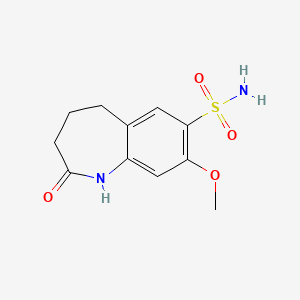



![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)

